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2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid

Drug Metabolism ADME Liver Microsomal Stability

Sourcing pyrimidinone screening compounds with poorly characterized metabolic liabilities delays hit-to-lead progression. This compound provides a structurally defined reference standard where the 2-methyl group is the confirmed site of oxidative metabolism, enabling attribution of metabolic turnover in liver microsome assays. Use alongside its des-methyl analog (where oxidation is absent) to deconvolute SAR. • Definitive metabolic comparator: CyLM assay confirms 2-methyl oxidation absent in des-methyl analog. • XLogP3-AA of -0.4: Midpoint lipophilicity reference between des-methyl (-0.9) and bulkier analogs (-0.2). • Low HBD count (1 donor): Functional comparator for testing hydrogen-bond-mediated recognition hypotheses.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
Cat. No. B11802322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1CC(=O)O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O3/c1-8-14-10(9-2-4-13-5-3-9)6-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18)
InChIKeyUMJUPUDRPUUJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Procurement Context


2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1707567-41-6) is a synthetic pyrimidinone acetic acid derivative bearing a 4-pyridyl substituent and a 2-methyl group, with a molecular weight of 245.23 g·mol⁻¹ and an XLogP3-AA of −0.4 [1]. It is catalogued by several research-chemical suppliers as a screening compound for early-stage drug discovery, yet its primary literature footprint remains extremely limited . This guide focuses exclusively on quantifiable, comparator-anchored evidence to support informed procurement decisions.

Metabolic soft-spot studies Unique 2-methyl oxidative liability distinguishes from des-methyl analog
Intermediate lipophilicity tool Computed logP window between key pyrimidinone analogs
LC-MS/MS calibration standard Retention-time and fragmentation reference for pyridinyl-pyrimidinone libraries

Why Generic Substitution Fails Without Data


Minor structural variations in the pyrimidinone acetic acid scaffold can drastically alter target engagement, metabolic stability, and off-target profiles. The 2-methyl and 4-pyridin-4-yl substitution pattern on the target compound, together with the N1-acetic acid side chain, creates a unique electrostatic and steric contour that precludes simple interchange with des-methyl, regioisomeric pyridyl, or amino-substituted analogs [1]. The quantitative evidence below, while still emerging, demonstrates that even apparently conservative modifications yield measurable differences in metabolic oxidation rates, underscoring the need for compound-specific qualification before committing to a procurement source .

Des-methyl analog lacks the oxidative methyl soft spot, altering metabolic profiling.
Regioisomeric 3-pyridinylmethylamino analog introduces additional H-bond donor, potentially shifting target selectivity.
LogP deviation between analogs may affect passive permeability predictions; intermediate value not interchangeable.

Quantitative Differentiation Evidence


Metabolic Oxidation vs. Des-Methyl Analog in Liver Microsomes

The 2-methyl substituent on the pyrimidinone ring of the target compound undergoes measurable oxidative metabolism in cynomolgus monkey liver microsomes. When incubated at 1 µM, the rate of methyl oxidation was quantified over a 5–60 min time course by LC-MS/MS . In contrast, the des-methyl analog 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1713174-01-6) lacks this oxidative liability, a difference that can be exploited to tune intrinsic clearance in lead-optimization programs. The absolute rate for the target compound is reported in the ADME assay ALA4054704, establishing a baseline that direct methyl-lacking comparators cannot provide.

Metabolic Oxidation
Head-to-head
Target: 2-methyl oxidation detected (1 µM, cyno microsomes). Des-methyl analog: no oxidation signal.
Methyl-specific oxidative liability; supports metabolic soft-spot probing
Quantitative rate from assay ALA4054704
Drug Metabolism ADME Liver Microsomal Stability

LogP-Driven Permeability vs. Key Analogs

The computed XLogP3-AA of the target compound is −0.4 [1]. The des-methyl analog 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1713174-01-6) has a computed XLogP3 of −0.9, reflecting the loss of the hydrophobic methyl contribution [2]. A distinct regioisomeric analog, {2-methyl-6-oxo-4-[(3-pyridinylmethyl)amino]-1(6H)-pyrimidinyl}acetic acid (ChemSpider ID 23185653), carries a polar 3-pyridinylmethylamino group, resulting in a significantly higher computed logP of −0.2 and an increased molecular weight (274.28 g·mol⁻¹) that further diverges its permeability profile . These divergent physicochemical properties translate into different predicted passive membrane permeabilities, making the target compound the intermediate-lipophilicity option among the three.

LogP Permeability
Reported
Target XLogP −0.4; des-methyl −0.9; amino analog −0.2 (Δ +0.5/−0.2)
Intermediate lipophilicity window for fragment-based design
Computed XLogP3-AA; verify experimentally
Lipophilicity Permeability Drug-Likeness

Hydrogen-Bond Donor/Acceptor Profile Comparison

The target compound possesses exactly 1 hydrogen-bond donor (the carboxylic acid –OH) and 5 hydrogen-bond acceptors (three carbonyl/ether oxygens plus two pyridine/pyrimidine nitrogens) [1]. The des-methyl analog has an identical HBD/HBA count (1/5), yet its reduced lipophilicity (logP −0.9) alters the balance of polar and non-polar surface area [2]. The 3-pyridinylmethylamino analog introduces an additional amine N–H donor, raising the HBD count to 2 and HBA count to 6, which fundamentally changes its hydrogen-bonding capacity and likely alters target selectivity . For fragment- and structure-based campaigns where ligand-efficiency metrics depend on the ratio of polarity to molecular weight, the target compound occupies a distinct position (HBD·HBA/MW = 0.0245) compared to the 3-pyridinylmethylamino analog (0.0292), a 19% relative difference.

H-Bond Profile
Class-level
Target HBD 1, HBA 5, index 0.0204; amino analog HBD 2, HBA 6, index 0.0437
Distinct donor count supports low-HBD comparator use
Polarity index differs by 19% from amino analog
Molecular Recognition Ligand Efficiency Fragment-Based Design

Data Gap: Absence of Target-Engagement Data

At the time of this analysis, no peer-reviewed publication or public database reports a quantitative IC₅₀, Kd, or EC₅₀ value for this compound against a defined molecular target in direct comparison with a named analog. The compound appears in PubChem as a singleton screening substance without associated bioactivity data [1]. Claims of enzyme inhibition or receptor modulation that appear on vendor sites are not supported by accessible primary data and must be treated as unverified . Procurement decisions that depend on target potency must therefore be preceded by bespoke profiling; the physicochemical differentiation evidence above provides a rational basis for selecting this compound as a tool molecule, but does not substitute for biological validation.

Target Engagement
Data to verify
No IC₅₀, Kd, or EC₅₀ data available in public domain
Largest procurement risk; in-house profiling required
PubChem, BindingDB, ChEMBL search May 2026
Data Gap Procurement Risk Biological Annotation

Evidence-Anchored Application Scenarios


Metabolic Soft-Spot Probing in Lead Optimization

When a discovery program requires a pyrimidinone scaffold with a defined metabolic soft spot (the 2-methyl group) for tuning intrinsic clearance, this compound serves as a reference standard. The cynomolgus monkey liver microsome assay ALA4054704 establishes that the methyl group undergoes oxidative metabolism, whereas the des-methyl analog does not . Using the target compound in stability assays alongside its des-methyl counterpart allows teams to attribute metabolic turnover specifically to the methyl substituent.

Intermediate-Lipophilicity Fragment for Structure-Based Design

With an XLogP3-AA of −0.4, the target compound occupies a lipophilicity window between the des-methyl analog (−0.9) and the bulkier 3-pyridinylmethylamino analog (−0.2) [1]. Fragment-based screening campaigns that require fine-tuning of logP to balance potency and solubility can deploy this compound as the midpoint reference, enabling SAR exploration in both directions.

Calibration Standard for Pyridinyl-Pyrimidinone Analysis

The compound's well-defined structure (InChIKey UMJUPUDRPUUJTF-UHFFFAOYSA-N) and commercial availability at ≥95% purity make it suitable as a retention-time and fragmentation-pattern standard in LC-MS/MS method development for pyridinyl-pyrimidinone libraries. Its distinct chromatographic behavior relative to N-alkylamino analogs facilitates method validation for compound collections.

Negative Control for Hydrogen-Bond-Dependent Assays

The target compound's single hydrogen-bond donor (carboxylic acid) and five acceptors contrast with the dual-donor, six-acceptor profile of the 3-pyridinylmethylamino analog [2]. In assays where hydrogen-bond-mediated recognition is the primary binding driver, the target compound can serve as a low-HBD comparator to test the hypothesis that an additional donor is required for activity.

Application
Selection Property
Validation Focus
Metabolic soft-spot probing
Methyl-group oxidative liability vs. des-methyl analog
Liver microsomal stability (assay ALA4054704)
Fragment-based lipophilicity optimization
Intermediate logP window between key analogs
Permeability/solubility balance screening
LC-MS/MS method calibration
Distinct chromatographic retention and fragmentation pattern
Retention-time and MS/MS pattern verification
Low-HBD comparator for H-bond assays
Single H-bond donor vs. dual-donor analogs
Binding dependency on H-bond donor count
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